molecular formula C27H19Cl2FN2O3 B10889496 5-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10889496
M. Wt: 509.4 g/mol
InChI Key: RZIIDPIHJDLJSQ-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-DICHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,4-dichlorophenyl and 4-fluorobenzoyl derivatives, followed by their coupling with indole and pyrrolone precursors under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of indole and other functional groups suggests that it could interact with biological targets, such as enzymes or receptors.

Medicine

The compound may have potential applications in medicine, particularly if it exhibits pharmacological activity. Research could focus on its effects on specific biological pathways and its potential as a therapeutic agent.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. Potential pathways could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(2,4-Dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. Compared to similar compounds, it may exhibit distinct biological activity or chemical properties, making it valuable for specific applications.

Properties

Molecular Formula

C27H19Cl2FN2O3

Molecular Weight

509.4 g/mol

IUPAC Name

(4Z)-5-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H19Cl2FN2O3/c28-17-7-10-20(21(29)13-17)24-23(25(33)15-5-8-18(30)9-6-15)26(34)27(35)32(24)12-11-16-14-31-22-4-2-1-3-19(16)22/h1-10,13-14,24,31,33H,11-12H2/b25-23-

InChI Key

RZIIDPIHJDLJSQ-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C3=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.